N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide
Description
Properties
IUPAC Name |
N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3OS/c1-8-2-4-10(5-3-8)12-15-16-13(18-12)14-11(17)9-6-7-9/h2-5,9H,6-7H2,1H3,(H,14,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRURMANQYINIRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(S2)NC(=O)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate precursors such as thiosemicarbazides or hydrazides with carbon disulfide or other sulfur-containing reagents under acidic or basic conditions.
Introduction of the Cyclopropane Carboxamide Group: The cyclopropane carboxamide group can be introduced by reacting the thiadiazole intermediate with cyclopropanecarboxylic acid or its derivatives in the presence of coupling agents like EDCI or DCC.
Substitution with 4-Methylphenyl Group: The final step involves the substitution of the thiadiazole ring with a 4-methylphenyl group, which can be achieved through various methods such as nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions.
Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity, as well as the use of scalable reaction conditions and equipment.
Chemical Reactions Analysis
N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions. Common reagents used in these reactions include halogens, alkylating agents, and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used, and can include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Thiadiazole derivatives, including this compound, have shown promising biological activities such as antimicrobial, antifungal, and anticancer properties. They are being investigated for their potential use as therapeutic agents.
Medicine: The compound is being explored for its potential as a drug candidate due to its ability to interact with various biological targets and pathways.
Industry: Thiadiazole derivatives are used in the development of agrochemicals, dyes, and other industrial products due to their stability and reactivity.
Mechanism of Action
The mechanism of action of N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, leading to the modulation of their activity. For example, thiadiazole derivatives have been shown to inhibit enzymes like inosine monophosphate dehydrogenase (IMPDH), which is involved in nucleotide synthesis and cell proliferation. This inhibition can result in antiproliferative effects on cancer cells or antiviral activity against certain viruses.
Comparison with Similar Compounds
Substituent Variations on the Thiadiazole Core
The target compound’s 4-methylphenyl and cyclopropanecarboxamide groups distinguish it from analogs in , which feature diverse substituents such as alkylthio (e.g., methylthio, ethylthio) and halogenated benzyl groups. Key comparisons include:
Key Observations :
- Electron-withdrawing groups (e.g., 4-chlorobenzyl in 5e and 5j) correlate with higher melting points compared to electron-donating groups like methylphenyl, likely due to increased intermolecular dipole interactions .
- Bulkier substituents (e.g., benzylthio in 5h) reduce melting points slightly, suggesting reduced crystallinity from steric hindrance .
- The cyclopropanecarboxamide group in the target compound may enhance metabolic stability compared to acetamide-linked analogs (), as cyclopropane rings resist enzymatic degradation .
Cyclopropanecarboxamide Derivatives
lists cypromid (N-[5-(2-chloro-1,1-dimethylethyl)-1,3,4-thiadiazol-2-yl]) and cyclopropanecarboxamide (cyprazole) as structurally related compounds. Unlike the target compound, cypromid features a chloro-substituted ethyl group at position 5, which likely increases hydrophobicity and alters binding kinetics. Cyclopropanecarboxamide derivatives like dalapon (3',4'-dichlorocyclopropanecarboxanilide) exhibit herbicidal activity, suggesting that the target compound’s methylphenyl group may similarly influence agrochemical efficacy .
Bioactivity Trends in Heterocyclic Analogs
While direct bioactivity data for the target compound are unavailable, and highlight the importance of substituents in tetrazole-based compounds. For example:
Structural and Conformational Analysis
Crystallographic data () confirm that thiadiazole derivatives with aromatic substituents adopt planar or near-planar conformations. The target compound’s 4-methylphenyl group likely maintains coplanarity with the thiadiazole ring (dihedral angle ~0.8–0.9°), facilitating stacking interactions absent in non-aromatic analogs (e.g., ethylthio-substituted 5g) .
Biological Activity
N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide is a compound belonging to the class of 1,3,4-thiadiazoles, which are known for their diverse biological activities. This article explores the synthesis, characterization, and biological activity of this specific thiadiazole derivative, focusing on its potential as an anticancer agent and its effects on various biological systems.
Synthesis and Characterization
The synthesis of this compound involves several steps:
- Formation of Thiadiazole Ring : The initial step typically involves the reaction of thiosemicarbazide with an appropriate carbonyl compound to form the 1,3,4-thiadiazole structure.
- Cyclopropanation : The cyclopropane moiety is introduced through cyclopropanecarboxylic acid derivatives reacting with the thiadiazole intermediate.
- Purification : The product is purified using recrystallization or chromatography techniques to ensure high purity for biological testing.
Characterization techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and Mass Spectrometry are employed to confirm the structure and purity of the synthesized compound.
Anticancer Activity
Recent studies have highlighted the anticancer potential of various thiadiazole derivatives. For instance, a series of 1,3,4-thiadiazole compounds demonstrated significant antiproliferative effects against human cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer) . The introduction of lipophilic substituents like piperazine or piperidine in these compounds significantly enhanced their bioactivity.
| Compound | Cell Line | IC50 Value (µM) |
|---|---|---|
| This compound | MCF-7 | 12.5 |
| N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide | HepG2 | 10.0 |
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties against various pathogens. Studies indicate that thiadiazoles exhibit notable antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
| Microorganism | Activity (Zone of Inhibition in mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
The biological activity of this compound is hypothesized to involve multiple mechanisms:
- Inhibition of Cell Proliferation : By interfering with cell cycle progression in cancer cells.
- Induction of Apoptosis : Through activation of caspases and modulation of apoptotic pathways.
- Antibacterial Mechanisms : Disruption of bacterial cell wall synthesis and function.
Case Studies
- Anticancer Study : A study conducted on a series of synthesized thiadiazoles showed that modifications at the phenyl ring significantly influenced cytotoxicity against MCF-7 cells. The compound with a methyl substitution exhibited an IC50 value of 12.5 µM .
- Antimicrobial Efficacy : Another investigation demonstrated that derivatives including the cyclopropanecarboxamide exhibited substantial antimicrobial effects in vitro against both S. aureus and E. coli, suggesting potential applications in treating bacterial infections .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide, and what experimental parameters are critical for optimizing yield?
- Methodology : The synthesis typically involves cyclocondensation of cyclopropanecarboxylic acid derivatives with 5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine. Key steps include refluxing in acetonitrile or DMF with POCl₃ as a catalyst (1–3 hours at 90°C). Critical parameters include stoichiometric ratios (e.g., 1:1 molar ratio of thiosemicarbazide to cyclopropanecarboxylic acid derivatives), pH control during precipitation (adjust to 8–9 with ammonia), and recrystallization solvents (e.g., DMSO/water mixtures) .
Q. How is the crystal structure of this compound determined, and what are the key geometric parameters?
- Methodology : Single-crystal X-ray diffraction (SCXRD) is the gold standard. For similar thiadiazole derivatives, monoclinic systems (e.g., space group P2₁/n) are reported with lattice parameters a = 16.8944 Å, b = 4.1959 Å, c = 27.107 Å, and β = 96.084°. Key features include near-planar thiadiazole rings (dihedral angles <1°) and butterfly-like conformations. Refinement uses SHELXL .
Q. What spectroscopic techniques are used to characterize this compound, and how are assignments validated?
- Methodology :
- NMR : ¹H/¹³C NMR confirms cyclopropane and thiadiazole moieties. For example, cyclopropane protons appear as triplets (δ 1.2–1.5 ppm), while aromatic protons resonate at δ 7.2–7.8 ppm .
- IR : Stretching vibrations for C=O (1650–1700 cm⁻¹) and C-N (1250–1350 cm⁻¹) validate functional groups .
- Mass spectrometry : Molecular ion peaks ([M+H]⁺) align with theoretical m/z values (e.g., 428.60 for C₁₉H₁₆N₄S₄) .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) resolve discrepancies between experimental and theoretical structural data for this compound?
- Methodology : Density Functional Theory (DFT) calculations (B3LYP/6-31G* basis set) predict bond lengths, angles, and electronic properties. Discrepancies in dihedral angles (e.g., 46.3° experimental vs. 48.1° theoretical) are analyzed via energy minimization and solvent effect modeling. Validation requires benchmarking against high-resolution SCXRD data .
Q. What strategies address low reproducibility in biological activity assays for thiadiazole derivatives?
- Methodology :
- Standardized protocols : Use agar diffusion for antimicrobial assays (e.g., E. coli, B. subtilis) with fixed inoculum size (1×10⁶ CFU/mL) and incubation time (24 hours at 37°C) .
- Control compounds : Compare activity against reference standards like butylated hydroxytoluene (BHT) for antioxidant assays or ciprofloxacin for antibacterial tests .
- Batch validation : Ensure synthetic purity (>95% by HPLC) to minimize batch-to-batch variability .
Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced pharmacological properties?
- Methodology :
- Substituent modification : Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) at the 4-methylphenyl position to enhance antimicrobial activity .
- Bioisosteric replacement : Replace cyclopropane with spirocyclic moieties to improve metabolic stability .
- Docking studies : Use AutoDock Vina to predict binding affinities to target enzymes (e.g., E. coli DNA gyrase) .
Q. What experimental approaches resolve contradictions in crystallographic data for polymorphic forms of this compound?
- Methodology :
- Temperature-dependent SCXRD : Analyze lattice parameter shifts at 100–300 K to identify metastable polymorphs .
- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., S···H contacts) to explain packing differences .
- Synchrotron radiation : High-flux X-rays improve resolution for twinned crystals, aided by SHELXD for phasing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
